molecular formula C20H22N4S B482037 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 406201-36-3

4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B482037
CAS No.: 406201-36-3
M. Wt: 350.5g/mol
InChI Key: PGUNLHPDPRSDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic core structure comprising a fused cyclopentane and thieno[2,3-d]pyrimidine system. Thienopyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties. This compound’s structural complexity and substituent configuration make it a candidate for targeted therapeutic applications, particularly in oncology .

Properties

IUPAC Name

12-(4-benzylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-2-5-15(6-3-1)13-23-9-11-24(12-10-23)19-18-16-7-4-8-17(16)25-20(18)22-14-21-19/h1-3,5-6,14H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUNLHPDPRSDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thieno[3,2-d]pyrimidin-4-ones or thieno[3,4-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Fused Cycloalkane Ring

Thienopyrimidine derivatives often vary in the size of the fused cycloalkane ring, influencing molecular rigidity and binding affinity. For example:

  • Cyclopenta-fused derivatives : The compound of interest (cyclopenta[4,5]) has a five-membered fused ring, optimizing steric constraints for receptor binding. and highlight its use as a precursor for anticancer agents .
  • Cyclohepta-fused derivatives: Compounds like 4a (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine) feature a seven-membered ring, increasing molecular weight (e.g., 558.61 g/mol for the dioxalate salt) and altering solubility. These derivatives exhibit dual EGFR/VEGFR-2 inhibition, suggesting broader kinase targeting .

Substituent Modifications on the Pyrimidine Ring

The 4-position substituent critically determines biological activity:

  • Chloro substituents: 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (MW: 210.69 g/mol) is a versatile intermediate for synthesizing derivatives like acetamide- or sulfonamide-functionalized compounds. Its chloro group enables nucleophilic substitution reactions, as shown in and .
  • Similar derivatives, such as 4-(piperazin-1-yl) analogs, are precursors for antiproliferative agents against pancreatic cancer .
  • Sulfonamide and benzimidazole derivatives : Compounds like 4a (sulfonamide-substituted) and 6(j) (benzimidazole-linked) demonstrate antibacterial and kinase-inhibitory activities, respectively. These substituents improve hydrogen-bonding interactions with target proteins .

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H23N3SC_{21}H_{23}N_{3}S, featuring a complex structure that contributes to its biological properties. The presence of the piperazine moiety is significant for receptor binding and activity modulation.

Research indicates that this compound exhibits kinase inhibitory activity , particularly against polo-like kinase 1 (PLK1), which is crucial in cell cycle regulation and has implications in cancer therapy. The inhibition of PLK1 can lead to reduced cell proliferation in neoplastic disorders, making this compound a candidate for further investigation in oncology .

Kinase Inhibition

  • PLK1 Inhibition : The compound has been shown to inhibit PLK1 effectively, which is associated with various cancers. This inhibition results in the disruption of mitotic processes, leading to apoptosis in cancer cells .

Anticancer Properties

Studies have demonstrated that derivatives of thienopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound showed promising results against colorectal (HCT-116), ovarian (SKOV3), glioblastoma (U87), and breast cancer (SKBR3) cell lines.
  • IC50 Values : The IC50 values ranged from 3.83 to 11.94 μM, indicating potent anticancer activity compared to established drugs like erlotinib .

Selectivity and Affinity

The compound's structural similarities to purines enhance its binding affinity to specific receptors:

  • Dopamine Receptors : Related compounds have shown selectivity for dopamine receptor subtypes, particularly D(4), indicating potential applications in neuropharmacology .

Study 1: Inhibition of Tumor Growth

In a preclinical study, the administration of this compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through PLK1 inhibition.

Study 2: Neuropharmacological Effects

A series of experiments demonstrated that derivatives with similar piperazine structures could modulate dopaminergic pathways effectively. This suggests potential therapeutic effects in treating psychiatric disorders or neurodegenerative diseases by targeting dopamine receptors .

Safety and Toxicity

While the efficacy of this compound is promising, safety profiles are crucial for clinical application. Current studies have not extensively reported adverse effects; however, ongoing research is necessary to establish comprehensive toxicity data.

Q & A

Q. What are the established synthetic routes for 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclocondensation or heterocyclization reactions. For example:
  • Cyclocondensation : Reacting 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol under reflux to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO to yield the thieno[2,3-d]pyrimidine core .
  • Aza-Wittig Reaction : Utilizing triphenylphosphine-mediated coupling of iminophosphoranes with carbonyl compounds to construct the pyrimidine ring. This method offers regioselectivity and moderate-to-high yields (60–80%) under mild conditions .
  • Key Conditions : Solvent choice (ethanol, DMSO), acid catalysts (acetic acid), and temperature control (reflux) are critical for optimizing yield and purity.

Q. How is the structural characterization of this compound performed, and what spectral data are typically reported?

  • Methodological Answer : Characterization relies on:
  • 1H NMR : Peaks for aromatic protons (δ 6.7–8.7 ppm), methylene groups (e.g., δ 6.08 ppm for benzyl CH2), and piperazine protons (δ 3.2–3.8 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 383.0 [M+H]+ for analogous compounds) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. To address this:
  • Dose-Response Validation : Repeat assays (e.g., anti-tyrosinase or anti-inflammatory activity) across multiple concentrations (1–100 µM) to confirm IC50 consistency .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing benzylpiperazine with other aryl groups) to isolate pharmacophore contributions .
  • Orthogonal Assays : Use complementary methods (e.g., enzymatic vs. cellular assays) to cross-validate activity .

Q. How can researchers design experiments to study the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies :
  • Phase 1 (Lab-Scale) :
  • Hydrolysis : Expose the compound to buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC.
  • Photolysis : Use UV light (λ = 254 nm) in aqueous solutions to simulate sunlight effects.
  • Phase 2 (Ecosystem Modeling) :
  • Biotic Transformation : Incubate with soil microbiota or aquatic organisms (e.g., Daphnia magna) to assess metabolic breakdown.
  • Partitioning Studies : Measure log P (octanol-water) and soil adsorption coefficients (Kd) to predict environmental distribution .

Q. What advanced synthetic methodologies could improve regioselectivity in modifying the piperazine or cyclopenta-thienopyrimidine moieties?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and enhances regioselectivity for N-alkylation of piperazine .
  • Protecting Group Strategies : Use Boc-protected piperazine to prevent undesired side reactions during cyclopenta-thienopyrimidine functionalization .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups to the thienopyrimidine core .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in cytotoxicity data between in vitro and preliminary in vivo models?

  • Methodological Answer : Discrepancies often stem from bioavailability or metabolic differences. Steps to reconcile
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations in vivo to compare with in vitro effective doses .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., N-dealkylation products) that may alter activity .
  • Species-Specific Factors : Replicate assays in human-derived cell lines (e.g., HepG2) and compare with rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.